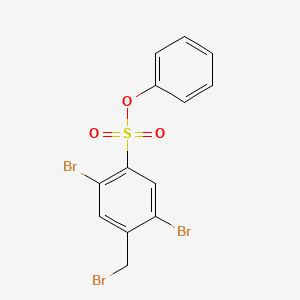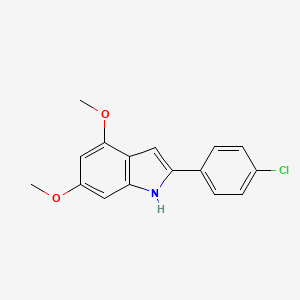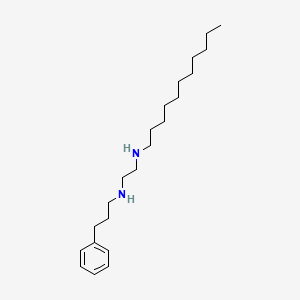
(1S,2S)-1-Azido-2-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Azido-2-methylcyclohexane is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Azido-2-methylcyclohexane typically involves the azidation of (1S,2S)-2-methylcyclohexanol. One common method includes the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with sodium azide (NaN₃). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-Azido-2-methylcyclohexane can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: (1S,2S)-1-Amino-2-methylcyclohexane.
Substitution: Various substituted cyclohexane derivatives.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-Azido-2-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds and heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-Azido-2-methylcyclohexane primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules without interfering with native biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1-Azido-2-phenylcyclohexane: Similar structure but with a phenyl group instead of a methyl group.
(1S,2S)-1-Azido-2-ethylcyclohexane: Similar structure but with an ethyl group instead of a methyl group.
(1S,2S)-1-Azido-2-isopropylcyclohexane: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
(1S,2S)-1-Azido-2-methylcyclohexane is unique due to its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity and potential applications in various fields. Its small size and structural simplicity make it a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
831191-88-9 |
|---|---|
Molekularformel |
C7H13N3 |
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
(1S,2S)-1-azido-2-methylcyclohexane |
InChI |
InChI=1S/C7H13N3/c1-6-4-2-3-5-7(6)9-10-8/h6-7H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
IHVGIZNAOSKZLB-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1CCCC[C@@H]1N=[N+]=[N-] |
Kanonische SMILES |
CC1CCCCC1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)

![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)

![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)

![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)
